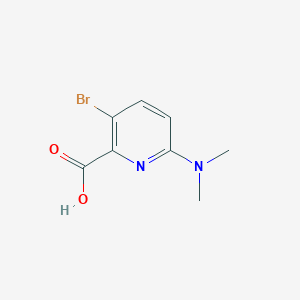

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a dimethylamino group, and a carboxylic acid group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 6-(dimethylamino)pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener brominating agents to minimize waste and improve yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

Esterification: Typically involves the use of alcohols and acid catalysts.

Amidation: Involves amines and coupling agents such as EDC or DCC.

Major Products

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Esters and Amides: Formed from reactions with alcohols and amines, respectively.

Applications De Recherche Scientifique

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the dimethylamino group can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromopyridine-2-carboxylic acid: Lacks the dimethylamino group, making it less versatile in certain synthetic applications.

3-Amino-2-bromo-6-methylpyridine: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications.

Uniqueness

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid is unique due to the combination of the bromine atom, dimethylamino group, and carboxylic acid group on the pyridine ring. This combination provides a unique set of electronic and steric properties, making it a valuable intermediate in various chemical syntheses and applications.

Activité Biologique

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data tables.

- Molecular Formula : C₉H₁₀BrN₃O₂

- Molecular Weight : 260.1 g/mol

- Melting Point : 160-162 °C

- Boiling Point : Not extensively documented; typically determined under specific conditions.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the bromination of 6-(dimethylamino)pyridine-2-carboxylic acid. The reaction conditions typically employ bromine in a suitable solvent, followed by purification techniques such as recrystallization or chromatography to isolate the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. Specifically, it has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This activity is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's.

Case Studies

- Study on Antichlamydial Activity : A recent study evaluated the antichlamydial activity of derivatives based on pyridine structures, including this compound. The results indicated that this compound exhibited superior activity against Chlamydia trachomatis compared to conventional antibiotics like spectinomycin, highlighting its potential as a selective therapeutic agent for chlamydial infections .

- Inhibition of IKK Complex : Another investigation focused on the inhibition of the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and cancer progression. Compounds similar to this compound were shown to inhibit IKK activity effectively, suggesting their utility in treating autoimmune and inflammatory diseases .

Research Findings

Recent studies have further elucidated the biological mechanisms underlying the activity of this compound:

- Antioxidant Activity : Compounds derived from this structure have demonstrated significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Pharmaceutical Applications : The compound's derivatives are being explored as intermediates in synthesizing cardiotonic drugs, indicating its relevance in cardiovascular pharmacology.

Propriétés

IUPAC Name |

3-bromo-6-(dimethylamino)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(2)6-4-3-5(9)7(10-6)8(12)13/h3-4H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPDRMIFDRGJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.